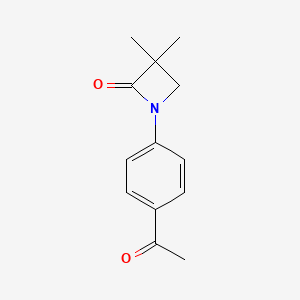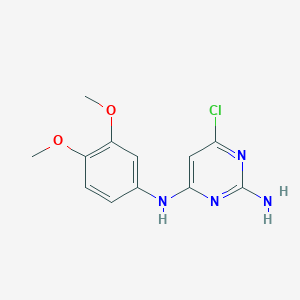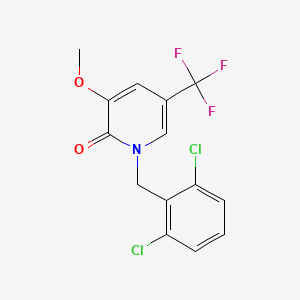
1-(2,6-dichlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone
Overview
Description
1-(2,6-Dichlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone, also known as DMBTP, is a synthetic organic molecule with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a versatile tool in biochemistry and molecular biology. DMBTP is a useful molecule due to its unique structure, which contains three key functional groups: a chlorine atom, a methoxy group, and a trifluoromethyl group.
Scientific Research Applications
Structural and Coordination Studies
Structural Analysis
The structural properties of related pyridinone compounds have been studied extensively. For instance, 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its derivatives have been analyzed for their structural forms, showing the presence of both quinoid and aromatic forms (Xiao et al., 1993).
Coordination with Metals
Research has also been conducted on the coordination of similar pyridinone derivatives with metals like aluminum, gallium, and indium. These studies involve the synthesis and characterization of complexes, which is crucial for understanding the interaction of these compounds with metal ions (Zhang et al., 1991).
Synthesis and Chemical Reactions
Synthetic Methods
There is significant research on the synthesis of various pyridinone derivatives. For example, the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone has been optimized for better yield and applicability (Yano et al., 1993).
Novel Compound Synthesis
Innovative approaches have been employed to create new series of pyridine derivatives, demonstrating their potential in various chemical applications. For instance, the synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines has been reported, highlighting their antioxidant and antimicrobial activities (Bonacorso et al., 2015).
Biological and Medicinal Chemistry
Antimicrobial Agents
The development of novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups has been studied for their biostatic activity against a range of pathogenic bacteria. This research is pivotal in the development of new antimicrobial agents (Workman et al., 2016).
Complexation for Medical Applications
The synthesis and characterization of cis-dioxomolybdenum(VI) complexes with 3-hydroxy-2-pyridinone derivatives have been explored. Such studies are essential for understanding the application of these compounds in medicine, particularly in drug delivery and diagnostic imaging (Brown et al., 2004).
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methoxy-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO2/c1-22-12-5-8(14(17,18)19)6-20(13(12)21)7-9-10(15)3-2-4-11(9)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSTSVZISGDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN(C1=O)CC2=C(C=CC=C2Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-3-methoxy-5-(trifluoromethyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![2,2-difluoro-N-(3-pyridinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3036175.png)
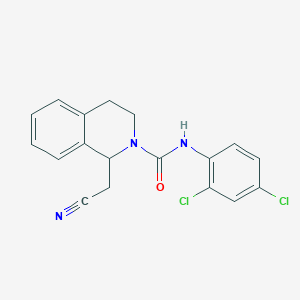
![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)
![11-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036180.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)
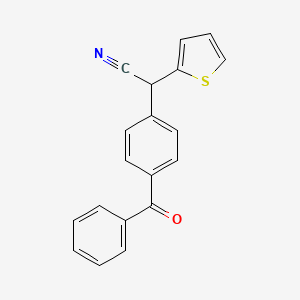
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)
![(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine](/img/structure/B3036190.png)
